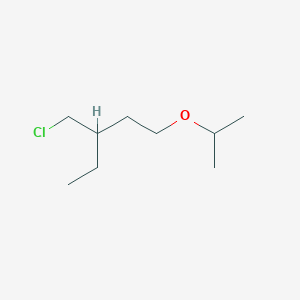
3-(Chloromethyl)-1-isopropoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-isopropoxypentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-isopropoxypentane typically involves the chloromethylation of a pentane derivative. One common method is the reaction of 1-isopropoxypentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-isopropoxypentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-1-isopropoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-isopropoxypentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(Chloromethyl)-1-isopropoxypentane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-(chloromethyl)-1-propan-2-yloxypentane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
PYUCKOZQBDGSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOC(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


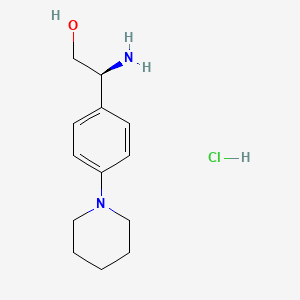
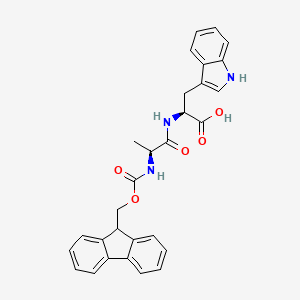
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
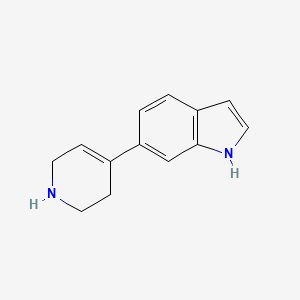
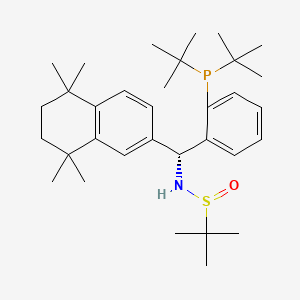
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
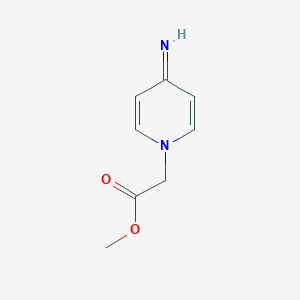
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
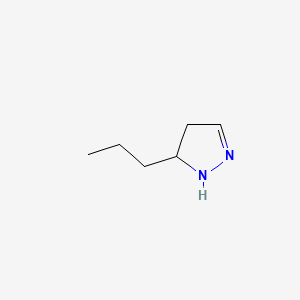
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)



